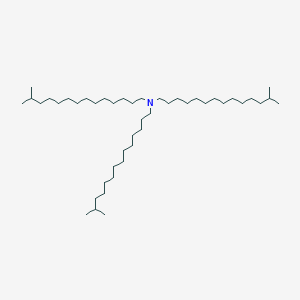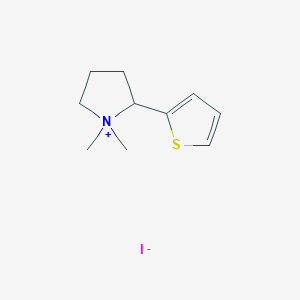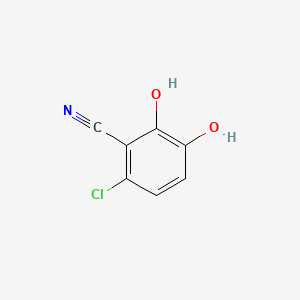
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is a synthetic organic compound characterized by a benzene ring substituted with six hexadecylamine groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Hexadecylation: Aniline is then reacted with hexadecyl bromide in the presence of a base such as sodium hydroxide to form N-hexadecylaniline.
Hexahexadecylation: The final step involves the reaction of N-hexadecylaniline with benzene-1,2,3,4,5,6-hexacarboxylic acid chloride in the presence of a base to form N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more hexadecylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of hexadecylbenzene derivatives with oxidized amine groups.
Reduction: Formation of hexadecylbenzene derivatives with reduced amine groups.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a model compound for amphiphilic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and lubricants.
Mécanisme D'action
The mechanism of action of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine involves its interaction with lipid bilayers and cell membranes. The hexadecylamine groups facilitate insertion into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.
Similar Compounds:
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine
Comparison: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is unique due to its specific chain length of hexadecyl groups, which imparts distinct amphiphilic properties. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine, it has longer alkyl chains, resulting in different solubility and interaction characteristics. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine, it has shorter alkyl chains, which may affect its ability to form micelles and other structures.
Propriétés
| 113419-21-9 | |
Formule moléculaire |
C102H204N6 |
Poids moléculaire |
1514.7 g/mol |
Nom IUPAC |
1-N,2-N,3-N,4-N,5-N,6-N-hexahexadecylbenzene-1,2,3,4,5,6-hexamine |
InChI |
InChI=1S/C102H204N6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-103-97-98(104-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)100(106-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)101(107-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(97)105-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h103-108H,7-96H2,1-6H3 |
Clé InChI |
UKXPMZAQFAXQPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1=C(C(=C(C(=C1NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)

![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

